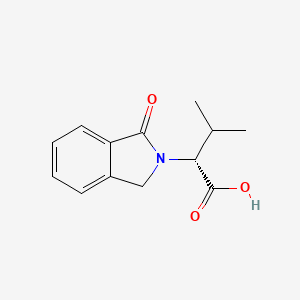
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and receptors in the body. For example, the compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid are diverse. The compound has been reported to exhibit antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to inhibit the growth of cancer cells and certain strains of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid in lab experiments include its ease of synthesis, good yield, and diverse pharmacological activities. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Exploration of the compound's potential applications in the treatment of other diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models.
5. Development of analogs of the compound with improved pharmacological properties.
Conclusion:
In conclusion, 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is a promising compound with potential applications in the field of medicinal chemistry. The compound has diverse pharmacological activities and has shown promising results in the treatment of Alzheimer's disease, diabetes, and cancer. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid involves the reaction of 2-aminothiophenol with ethyl chloroformate and phenyl isocyanate in the presence of a base. The reaction yields the desired product with a good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also shown promising results in the treatment of Alzheimer's disease and diabetes.
properties
IUPAC Name |
3-phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(22)16-15(14(20-25-16)13-9-5-2-6-10-13)19-18(23)24-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUMONVCODAPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SN=C2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)



